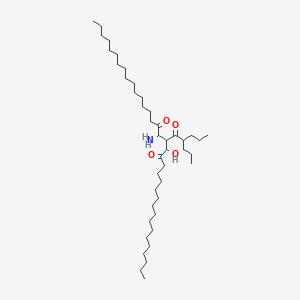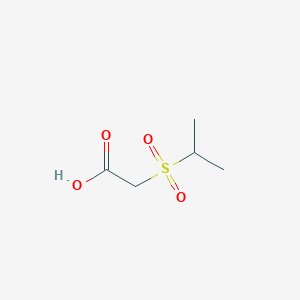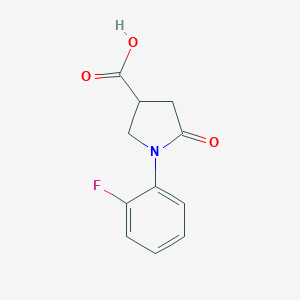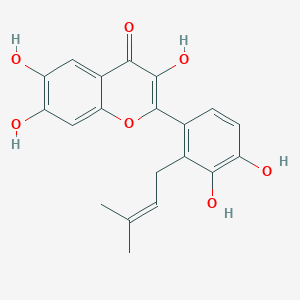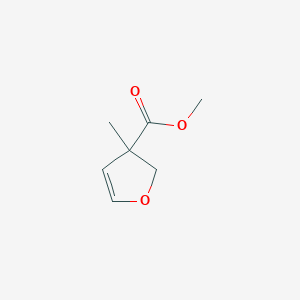
1-(2-Amino-3-pentylphenyl)-2-chloroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-3-pentylphenyl)-2-chloroethanone, also known as CN or chloroacetophenone, is a chemical compound that has been widely used as a riot control agent. It was first synthesized in the early 20th century and has since been used by law enforcement agencies around the world. Despite its widespread use, the mechanism of action and physiological effects of CN are not fully understood.
科学研究应用
1-(2-Amino-3-pentylphenyl)-2-chloroethanone has been used in a variety of scientific research applications. It has been used as a tool to study the effects of stress on the human body, as well as the effects of exposure to chemical irritants. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone has also been used as a model compound for the development of new riot control agents.
作用机制
The mechanism of action of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is not fully understood. It is believed to interact with sensory nerves in the eyes, nose, and throat, causing irritation and pain. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone may also activate pain receptors in the skin, leading to a burning sensation. The exact mechanism of action of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is still being studied.
生化和生理效应
Exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone can cause a variety of biochemical and physiological effects. These may include irritation of the eyes, nose, and throat, as well as skin irritation and burning. Exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone may also cause respiratory distress, including coughing and shortness of breath. In severe cases, exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone may lead to respiratory failure and death.
实验室实验的优点和局限性
1-(2-Amino-3-pentylphenyl)-2-chloroethanone has several advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is also highly stable, making it suitable for long-term storage and use. However, there are also limitations to the use of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone in lab experiments. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is a highly toxic chemical that can cause serious health effects if not handled properly. Researchers must take appropriate safety precautions when working with 1-(2-Amino-3-pentylphenyl)-2-chloroethanone.
未来方向
There are several areas of future research on 1-(2-Amino-3-pentylphenyl)-2-chloroethanone. One area of research is the development of new riot control agents that are less toxic and more effective than 1-(2-Amino-3-pentylphenyl)-2-chloroethanone. Another area of research is the study of the long-term health effects of exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone. Finally, researchers are also studying the potential use of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone as a tool for the treatment of certain medical conditions, such as chronic pain.
Conclusion
In conclusion, 1-(2-Amino-3-pentylphenyl)-2-chloroethanone, or 1-(2-Amino-3-pentylphenyl)-2-chloroethanone, is a chemical compound that has been widely used as a riot control agent. Despite its widespread use, the mechanism of action and physiological effects of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone are not fully understood. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone has several advantages as a tool for scientific research, but there are also limitations to its use. Future research on 1-(2-Amino-3-pentylphenyl)-2-chloroethanone will focus on the development of new riot control agents, the study of the long-term health effects of exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone, and the potential use of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone as a tool for the treatment of certain medical conditions.
合成方法
1-(2-Amino-3-pentylphenyl)-2-chloroethanone can be synthesized by the reaction of 1-(2-Amino-3-pentylphenyl)-2-chloroethanol with hydrochloric acid. The resulting compound is then purified through recrystallization. The synthesis of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is relatively simple and can be done in a laboratory setting.
属性
CAS 编号 |
128600-55-5 |
|---|---|
产品名称 |
1-(2-Amino-3-pentylphenyl)-2-chloroethanone |
分子式 |
C13H18ClNO |
分子量 |
239.74 g/mol |
IUPAC 名称 |
1-(2-amino-3-pentylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C13H18ClNO/c1-2-3-4-6-10-7-5-8-11(13(10)15)12(16)9-14/h5,7-8H,2-4,6,9,15H2,1H3 |
InChI 键 |
FKSOKVYIWFCWHM-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC=C1)C(=O)CCl)N |
规范 SMILES |
CCCCCC1=C(C(=CC=C1)C(=O)CCl)N |
同义词 |
Ethanone, 1-(2-amino-3-pentylphenyl)-2-chloro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



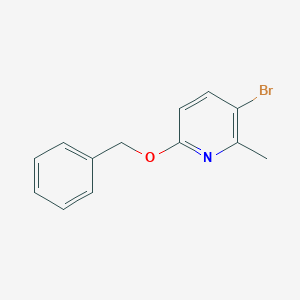
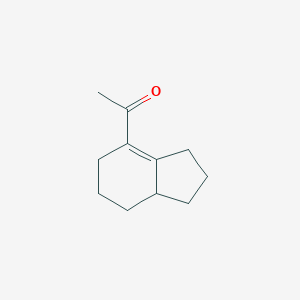
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
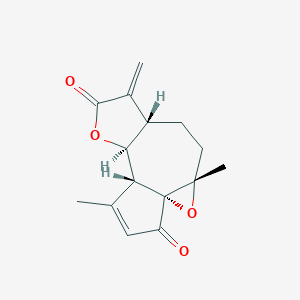
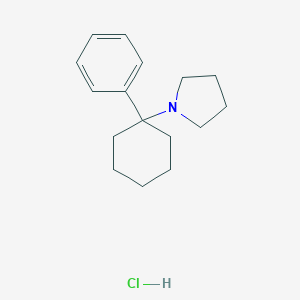
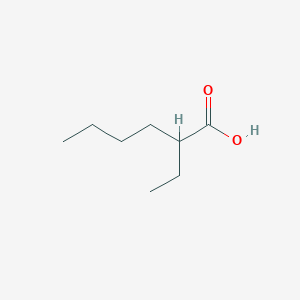
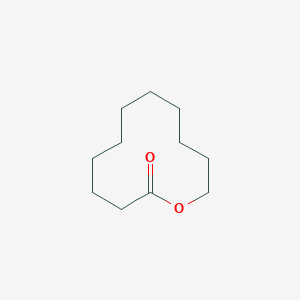
![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
